molecular formula C14H16N2O4 B2793225 3-[(4S)-2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanoic acid CAS No. 956997-59-4

3-[(4S)-2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanoic acid

Cat. No.: B2793225
CAS No.: 956997-59-4
M. Wt: 276.292
InChI Key: HUYGOICTAVMQIF-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4S)-2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanoic acid is a complex organic compound featuring an imidazolidinone ring, a phenylethyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4S)-2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-[(4S)-2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(4S)-2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4S)-2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanoic acid involves its interaction with specific molecular targets. The imidazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The phenylethyl group may enhance binding affinity through hydrophobic interactions, while the propanoic acid moiety can participate in hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4S)-2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanoic acid is unique due to its combination of an imidazolidinone ring, a phenylethyl group, and a propanoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds .

Properties

IUPAC Name

3-[(4S)-2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c17-12(18)7-6-11-13(19)16(14(20)15-11)9-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,20)(H,17,18)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYGOICTAVMQIF-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C(NC2=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCN2C(=O)[C@@H](NC2=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.